Cas no 2229183-36-0 (1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)

1-2-(Difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core with a ketone functionality and a carboxylic acid group at the 1-position. The difluoromethoxy-substituted phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness allows for potential applications in the development of bioactive molecules, particularly those requiring fluorinated motifs for improved metabolic stability and binding affinity. The compound’s well-defined reactivity profile facilitates further derivatization, enabling precise modifications for targeted research applications. High purity and consistent synthesis protocols ensure reliability in experimental and industrial settings.
1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid structure
2229183-36-0 structure
Product Name:1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid
CAS No:2229183-36-0
MF:C13H12F2O4
MW:270.228791236877
CID:6352488
PubChem ID:165862234
Update Time:2025-05-20

1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid
    • 2229183-36-0
    • EN300-1971321
    • 1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
    • Inchi: 1S/C13H12F2O4/c1-7-3-2-4-9(10(7)19-12(14)15)13(11(17)18)5-8(16)6-13/h2-4,12H,5-6H2,1H3,(H,17,18)
    • InChI Key: ACBVSNLSPDSXOZ-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C)=CC=CC=1C1(C(=O)O)CC(C1)=O)F

Computed Properties

  • Exact Mass: 270.07036518g/mol
  • Monoisotopic Mass: 270.07036518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 63.6Ų

1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1971321-0.05g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
0.05g
$1224.0 2023-09-16
Enamine
EN300-1971321-0.1g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
0.1g
$1283.0 2023-09-16
Enamine
EN300-1971321-0.25g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
0.25g
$1341.0 2023-09-16
Enamine
EN300-1971321-0.5g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
0.5g
$1399.0 2023-09-16
Enamine
EN300-1971321-1.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
1g
$1458.0 2023-05-26
Enamine
EN300-1971321-2.5g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
2.5g
$2856.0 2023-09-16
Enamine
EN300-1971321-5.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
5g
$4226.0 2023-05-26
Enamine
EN300-1971321-10.0g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
10g
$6266.0 2023-05-26
Enamine
EN300-1971321-1g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
1g
$1458.0 2023-09-16
Enamine
EN300-1971321-5g
1-[2-(difluoromethoxy)-3-methylphenyl]-3-oxocyclobutane-1-carboxylic acid
2229183-36-0
5g
$4226.0 2023-09-16

Additional information on 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid

1-2-(Difluoromethoxy)-3-Methylphenyl-3-Oxocyclobutane-1-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2229183-36-0, known as 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of cyclobutane carboxylic acid, featuring a substituted phenyl group and a difluoromethoxy substituent. The difluoromethoxy group, attached to the phenyl ring at the 2-position, introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid in drug design. Its cyclobutane core provides structural rigidity, which is often desirable in medicinal chemistry for enhancing bioavailability and target specificity. The carboxylic acid functional group further adds versatility, enabling the formation of amides or esters for diverse chemical modifications.

The synthesis of this compound involves a multi-step process, typically starting from a substituted phenol derivative. The introduction of the difluoromethoxy group is achieved through nucleophilic aromatic substitution or other advanced methodologies. Researchers have recently explored green chemistry approaches to optimize the synthesis pathway, reducing environmental impact while maintaining high yields.

In terms of biological activity, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid has shown promise as a potential modulator of cellular pathways. Preclinical studies suggest that it may act as an antagonist or agonist at specific receptors, depending on its structural configuration. The presence of the methylphenyl group enhances lipophilicity, which is crucial for membrane permeability and receptor binding.

Moreover, the compound's oxocyclobutane moiety contributes to its stability and reactivity. This structural feature has been implicated in various catalytic cycles, making it a valuable component in asymmetric synthesis and enzyme mimicry. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets at an atomic level, providing deeper insights into its mechanism of action.

From an industrial perspective, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid is being explored for its potential in agrochemicals and specialty chemicals. Its ability to withstand harsh environmental conditions makes it a viable option for formulations requiring stability under varying pH and temperature ranges.

In conclusion, 1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Ongoing research continues to uncover new dimensions of its utility, positioning it as a key player in future innovations.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.